

# The Discovery and Preclinical Development of AJS1669: A Novel Glycogen Synthase Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | AJS1669 free acid |           |
| Cat. No.:            | B605258           | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of AJS1669, a novel, potent, and orally available small-molecule activator of muscle glycogen synthase (GS). Identified as sodium 2-[[5-[[4-(4,5-difluoro-2-methylsulfanyl-phenyl) phenoxy] methyl]furan-2-carbonyl]-(2-furylmethyl)amino] acetate, AJS1669 represents a promising therapeutic agent for type 2 diabetes by targeting a key enzyme in glucose metabolism.[1][2][3] All data presented herein is derived from foundational preclinical studies.

# **Introduction: Targeting Glycogen Synthase in Type 2 Diabetes**

Impaired glycogen synthesis and turnover are characteristic features of insulin resistance and type 2 diabetes.[1][2][3] Glycogen synthase (GS) is the rate-limiting enzyme responsible for synthesizing glycogen, the primary storage form of glucose in the body. The skeletal muscle isoform, GYS1, plays a central role in glucose homeostasis.[1] Activating GYS1 is a therapeutic strategy aimed at mimicking the beneficial metabolic effects of physical exercise, which enhances glucose uptake and utilization in muscle.[4] The development of AJS1669 was based on the hypothesis that a selective GYS1 activator could improve glucose metabolism, offering a novel treatment paradigm for type 2 diabetes.[4]

## **Discovery and In Vitro Characterization**



AJS1669 was identified through a screening program designed to find compounds that activate human GYS1 (hGYS1).[1][2][3] Its activity was found to be significantly enhanced in the presence of glucose-6-phosphate (G6P), a natural allosteric activator of GS, indicating a synergistic mechanism of action.[1][2][3] This potentiation suggests that AJS1669 works in concert with intracellular glucose metabolites to robustly stimulate glycogen synthesis.

## **Mechanism of Action**

AJS1669 functions as an allosteric activator of GYS1.[1] Uniquely, it not only promotes glycogen synthesis but also appears to enhance glycogen turnover. In vitro studies in human muscle cells showed that the net accumulation of glycogen in the presence of AJS1669 was greater when glycogenolysis (glycogen breakdown) was inhibited.[1] This suggests that AJS1669 upregulates the entire glycogen metabolism cycle, promoting both storage and readiness for glucose utilization, a dynamic process that is impaired in diabetic states.[1][4]

| Table 1: In Vitro Activity of AJS1669 on<br>Human GYS1 (hGYS1) |           |
|----------------------------------------------------------------|-----------|
| Condition                                                      | EC50 (μM) |
| AJS1669 alone                                                  | 5.2       |
| AJS1669 with Glucose-6-Phosphate (G6P)                         | 0.037     |

Data sourced from Nakano et al., 2017.[1][5]

## Preclinical Efficacy in a Diabetic Mouse Model

The anti-diabetic effects of AJS1669 were evaluated in vivo using the ob/ob mouse, a genetic model of obesity and type 2 diabetes.[1][2][3]

### **Metabolic Improvements**

Four weeks of repeated oral administration of AJS1669 resulted in significant improvements in key metabolic parameters. The compound reduced blood glucose and hemoglobin A1c (HbA1c) levels, indicating better long-term glycemic control.[1][2][3] Furthermore, AJS1669 dose-dependently improved glucose tolerance.[1][2][3] A notable finding was the significant decrease in body fat mass, an effect not typically observed with other insulin-sensitizing agents



like pioglitazone.[1][4] Importantly, these beneficial effects were observed in the diabetic ob/ob mice but not in healthy C57Bl/6 mice, suggesting a disease-specific action.[1][2][3]

| Table 2: In Vivo Efficacy of<br>AJS1669 in ob/ob Mice (4-<br>Week Administration) |                |                               |
|-----------------------------------------------------------------------------------|----------------|-------------------------------|
| Parameter                                                                         | Dosage (mg/kg) | Outcome                       |
| Blood Glucose                                                                     | 3 or 10        | Significant Reduction[1]      |
| Hemoglobin A1c (HbA1c)                                                            | 10             | Significant Reduction[1][2]   |
| Glucose Tolerance (OGTT)                                                          | 3 or 10        | Dose-Dependent Improvement[1] |
| Body Fat Mass                                                                     | 10             | Significant Decrease[1][2][4] |

Data sourced from Nakano et al., 2017.

# Effects on Gene Expression and Mitochondrial Biogenesis

To elucidate the mechanisms behind the observed reduction in fat mass, gene expression analysis was performed on skeletal muscle and liver tissues. AJS1669 treatment led to elevated mRNA levels of genes involved in mitochondrial fatty acid oxidation and mitochondrial biogenesis in skeletal muscle.[1][2][3] Specifically, a significant increase was noted in the expression of mitochondrial transcription factor A (Tfam), a key regulator of mitochondrial DNA replication.[1] The liver also showed increased expression of genes associated with fatty acid oxidation.[1][2][3] These findings suggest that AJS1669 improves metabolic health not only by enhancing glucose storage but also by boosting the capacity of muscle and liver to oxidize fats for energy.



| Table 3: Gene Expression<br>Changes in ob/ob Mice<br>Treated with AJS1669 |                                       |                                   |
|---------------------------------------------------------------------------|---------------------------------------|-----------------------------------|
| Tissue                                                                    | Gene Category                         | Result                            |
| Skeletal Muscle                                                           | Mitochondrial Fatty Acid<br>Oxidation | Elevated mRNA Levels[1][2][3]     |
| Skeletal Muscle                                                           | Mitochondrial Biogenesis (e.g., Tfam) | Elevated mRNA Levels[1][4]        |
| Liver                                                                     | Fatty Acid Oxidation                  | Elevated mRNA Levels[1][2][3] [5] |

Data sourced from Nakano et al., 2017.

## **Visualizing the Science of AJS1669**



Click to download full resolution via product page

Caption: Proposed mechanism of AJS1669 action.





Click to download full resolution via product page

Caption: AJS1669 discovery and development workflow.





Click to download full resolution via product page

Caption: AJS1669 as a pharmacological mimic of exercise.

# Detailed Experimental Protocols In Vitro Human GYS1 (hGYS1) Assay

The initial screening for GS activators was conducted using an in vitro assay with human GYS1.[1] The assay measured the ability of compounds to directly activate the hGYS1 enzyme. The potentiation of this activity was assessed by co-incubating the compounds with a fixed concentration of G6P.[1][2][3]

## **GS Activation in Mouse Tissue Lysates**



To determine tissue selectivity, GS activity was measured in lysates from mouse skeletal muscle and liver.[1] The assay quantified the incorporation of 2-deoxy-D-glucose into glycogen, providing a direct measure of GS enzyme activity in a more physiologically relevant matrix.[1]

### **Glycogen Accumulation in Human Muscle Cells**

The cellular effect of AJS1669 was evaluated by measuring glycogen accumulation in cultured human muscle cells.[1] Cells were treated with AJS1669 with or without a glycogen phosphorylase inhibitor (GPI) to differentiate between increased glycogen synthesis and decreased glycogenolysis.[1] Glycogen levels were quantified to assess the net effect of the compound on cellular glucose storage.

#### Animal Studies in ob/ob Mice

Male ob/ob mice were used as the in vivo model for type 2 diabetes.[1][2] AJS1669 was administered orally twice daily at doses of 3 or 10 mg/kg for four weeks.[1]

- Glycemic Control: Blood glucose was monitored throughout the study, and HbA1c was measured at the end of the treatment period.[1]
- Glucose Tolerance: An oral glucose tolerance test (OGTT) was performed after a 16-hour fast, where mice were given a 1 g/kg D-glucose challenge. Blood glucose was measured at 0, 30, 60, and 120 minutes post-administration.[1]
- Body Composition: Body fat mass was quantified using EchoMRI™ to provide a noninvasive and accurate assessment of changes in adiposity.[4]

### Conclusion

AJS1669 is a novel, muscle-selective glycogen synthase activator that has demonstrated significant anti-diabetic effects in preclinical models. Its unique mechanism, which enhances glycogen turnover and boosts mitochondrial biogenesis and fatty acid oxidation, distinguishes it from existing therapies.[1] By pharmacologically mimicking the metabolic benefits of exercise, AJS1669 improves glucose homeostasis while simultaneously reducing body fat mass.[1][4] These promising preclinical results establish AJS1669 as a strong candidate for further development as a novel treatment for type 2 diabetes and insulin resistance. As of the



foundational publications, the compound's development is in the preclinical phase, and information on clinical trials is not yet publicly available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [The Discovery and Preclinical Development of AJS1669: A Novel Glycogen Synthase Activator]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b605258#discovery-and-development-of-ajs1669-as-a-gs-activator]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com